Arsenal

Beschreibung

Eigenschaften

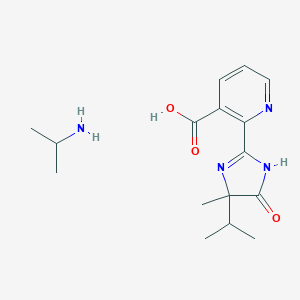

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arsenal Herbicide: A Technical Examination of its Chemical Composition

Arsenal® herbicide is a broad-spectrum herbicide used for the control of a wide range of annual and perennial grasses, broadleaf weeds, vines, and woody species. Its efficacy is rooted in its specific chemical composition, primarily centered around the active ingredient, imazapyr. This guide provides a detailed analysis of the chemical makeup of various this compound® herbicide formulations.

Chemical Composition Overview

The primary active ingredient in this compound® herbicide is imazapyr , which is typically formulated as an isopropylamine (B41738) salt to enhance its solubility and movement within the plant. The concentration of this active ingredient can vary depending on the specific product formulation.

| Component | Chemical Name | Molecular Formula | Concentration (Weight/Weight %) | CAS Number |

| Active Ingredient | Imazapyr Isopropylamine Salt | C₁₃H₁₅N₃O₃ · C₃H₉N | Varies (e.g., 22.65% - 53.1%) | 81510-83-0 |

| Constituent of the Salt | Imazapyr | C₁₃H₁₅N₃O₃ | - | 81334-34-1 |

| Constituent of the Salt | Isopropylamine | C₃H₉N | - | 75-31-0 |

| Other Ingredients | Inert components (e.g., water, surfactants, anti-foaming agents) | Not applicable | Varies | Not applicable |

Note: The concentration of the active ingredient and other components can differ between various this compound® product formulations such as this compound® Applicator's Concentrate and this compound® PowerLine. For instance, this compound® Applicator's Concentrate contains 53.1% isopropylamine salt of imazapyr.

Experimental Protocols

Detailed experimental protocols for the formulation of commercial herbicides like this compound® are proprietary to the manufacturer (BASF). The synthesis of the active ingredient, imazapyr, and its subsequent formulation into the isopropylamine salt involves specific chemical reactions and purification processes that are not publicly disclosed.

Quality control and analytical chemistry protocols for determining the concentration of the active ingredient in the final product typically involve methods such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Chemical Composition and Structure

The following diagrams illustrate the relationships between the components of this compound® herbicide and the chemical structure of its active ingredient.

Caption: Composition of this compound Herbicide.

Caption: Chemical Structure of Imazapyr Isopropylamine Salt.

An In-Depth Technical Guide to the Mechanism of Action of Imazapyr in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazapyr (B1671738), a non-selective, systemic herbicide belonging to the imidazolinone chemical family, exerts its phytotoxic effects by targeting a crucial enzyme in the biosynthesis of branched-chain amino acids (BCAAs). This guide provides a detailed examination of the molecular mechanism of imazapyr action, offering quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of the key pathways and processes involved.

Introduction

Imazapyr is a broad-spectrum herbicide used for the control of a wide variety of annual and perennial grasses, broadleaf weeds, and woody species in non-crop areas.[1] Its efficacy stems from its ability to be absorbed through both the foliage and roots, followed by rapid translocation to the plant's meristematic tissues, where it accumulates.[1] The primary mode of action of imazapyr is the inhibition of acetolactate synthase (ALS), a key enzyme in the production of essential amino acids.

The Molecular Mechanism of Action

The herbicidal activity of imazapyr is centered on its potent and specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[2][3] This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[2][3] These amino acids are essential building blocks for protein synthesis and are vital for cell division and plant growth. The ALS enzyme is found in plants and microorganisms but is absent in animals, which contributes to imazapyr's low mammalian toxicity.

The inhibition of ALS by imazapyr leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This deficiency in essential amino acids halts protein synthesis and, consequently, cell growth and division, particularly in the meristematic regions of the plant. The cessation of growth is one of the earliest observable effects of imazapyr application. While the direct inhibition of BCAA synthesis is the primary mechanism, secondary effects such as a carbon-nitrogen imbalance may also contribute to the overall phytotoxicity.[4] Plant death is a slow process, typically occurring over several weeks, as the plant is progressively starved of the necessary components for survival.[5]

Quantitative Data on Imazapyr Efficacy

The inhibitory effect of imazapyr on ALS is quantifiable and is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the plant species and the specific isoforms of the ALS enzyme.

Table 1: Inhibition of Acetolactate Synthase (ALS) by Imazapyr in Sugarcane

| Plant Material | IC50 Value for Imazapyr (µM) |

| Control (N12) Sugarcane | [Data from a downloadable table in the search result, specific value not directly viewable in snippet] |

| Selected Imazapyr-Tolerant Sugarcane Plants | [Data from a downloadable table in the search result, specific value not directly viewable in snippet] |

(Source: Adapted from a study on putative imazapyr tolerant sugarcane plants. The specific numerical values were part of a downloadable table within the search result and are noted here as placeholders.)[6]

Table 2: Comparative Inhibition of Acetohydroxyacid Synthase (AHAS) by Imidazolinone Herbicides

| Herbicide | Plant Species | Enzyme | Ki(app) (µM) |

| Imazaquin | Arabidopsis thaliana | AHAS | 3.0 |

(Source: Data on a related imidazolinone herbicide, providing context for the inhibition constants in this chemical family.)[7]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a colorimetric method to determine the activity of ALS in plant extracts and to assess the inhibitory effects of compounds like imazapyr. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be quantified spectrophotometrically.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM EDTA, 10% (v/v) glycerol, and 1 mM PMSF)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD)

-

Imazapyr stock solution (in a suitable solvent like DMSO)

-

Stop Solution (e.g., 6 N H2SO4)

-

Color Reagent A (0.5% (w/v) creatine)

-

Color Reagent B (5% (w/v) α-naphthol in 2.5 N NaOH)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 1 g tissue per 3 mL buffer).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration can be determined using a standard method like the Bradford assay.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain assay buffer and the enzyme extract.

-

For inhibition studies, add varying concentrations of imazapyr to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the reaction mixtures at a suitable temperature (e.g., 37°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate (sodium pyruvate, if not already in the assay buffer).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

-

Color Development and Measurement:

-

Stop the reaction by adding the stop solution.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add Color Reagent A followed by Color Reagent B.

-

Incubate at 60°C for another 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each imazapyr concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the imazapyr concentration to determine the IC50 value.

-

Quantification of Branched-Chain Amino Acids in Plant Tissue

This protocol outlines a general method for the extraction and quantification of free amino acids from plant tissue, which can be used to assess the impact of imazapyr treatment on BCAA levels. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are common analytical techniques for this purpose.

Materials:

-

Plant tissue (treated with imazapyr and control)

-

Extraction solvent (e.g., 80% ethanol)

-

Internal standard (e.g., norvaline)

-

Derivatization reagent (e.g., AccQ-Tag, phenylisothiocyanate)

-

HPLC or GC-MS system with appropriate column and detectors

Procedure:

-

Extraction:

-

Harvest and freeze-dry plant tissue.

-

Grind the tissue to a fine powder.

-

Extract the free amino acids by homogenizing the powder in the extraction solvent.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Derivatization:

-

Dry the supernatant (e.g., under vacuum).

-

Reconstitute the sample in a suitable buffer and add the internal standard.

-

Derivatize the amino acids using a commercial kit or a standard protocol to make them amenable to chromatographic analysis.

-

-

Chromatographic Analysis:

-

Inject the derivatized sample into the HPLC or GC-MS system.

-

Separate the amino acids using a suitable gradient and column.

-

Detect and quantify the amino acids based on the response of the detector and comparison to a standard curve of known amino acid concentrations.

-

-

Data Analysis:

-

Calculate the concentration of valine, leucine, and isoleucine in the imazapyr-treated and control samples.

-

Express the results as nmol or µmol per gram of fresh or dry weight.

-

Visualizations

Signaling Pathway

References

- 1. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biogot.com [biogot.com]

- 3. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 4. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mode of Action of Arsenal® (Imazapyr) Herbicide on Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenal® herbicide, with the active ingredient imazapyr (B1671738), is a potent, broad-spectrum herbicide widely utilized for the control of annual and perennial broadleaf weeds.[1][2][3][4] Its efficacy stems from the targeted inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, a metabolic route essential for plant growth and development but absent in animals.[4][5] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the herbicidal activity of imazapyr on broadleaf weeds. It details the specific biochemical interactions, the resulting metabolic disruptions, and the subsequent physiological effects that culminate in plant mortality. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Imazapyr is a member of the imidazolinone chemical family of herbicides.[1] It is a systemic herbicide, meaning it is readily absorbed by both the foliage and roots of plants and is translocated throughout the plant's vascular system, accumulating in the meristematic tissues where active growth occurs.[1][6] This systemic action ensures that the entire plant, including its root system, is affected, leading to comprehensive and long-lasting weed control. The primary mode of action of imazapyr is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][7] This enzyme plays a pivotal role in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[7][8]

Molecular Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The central mechanism of imazapyr's herbicidal activity is its potent and specific inhibition of the ALS enzyme.

The Target Enzyme: Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[8][9] It catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine. Specifically, ALS facilitates the condensation of two molecules of pyruvate (B1213749) to form acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

Mechanism of Inhibition

Imazapyr acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This allosteric inhibition is highly specific to the plant and microbial forms of the enzyme, contributing to the low mammalian toxicity of imazapyr.[4]

Quantitative Analysis of ALS Inhibition

The inhibitory potency of imazapyr on ALS is quantified by the I50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific I50 values for imazapyr on a wide range of broadleaf weeds are not extensively compiled in a single source, studies on related imidazolinone herbicides and resistant plant biotypes provide insights into the typical effective concentrations. For imidazolinone herbicides in general, I50 values for ALS inhibition are typically in the lower micromolar (µM) range.[7] One study on sugarcane identified imazapyr-tolerant genotypes with AHAS (ALS) activity 2.8 to 4.0 times that of sensitive plants, with I50 values for the tolerant lines being significantly higher.[6]

Table 1: Representative I50 Values for Imidazolinone Herbicides on Plant ALS

| Herbicide | Plant Species | I50 Value (µM) | Reference |

| Imazapic (B1663560) | Phelipanche aegyptiaca (callus) | 0.06 ± 0.002 | [3] |

| Imazethapyr (B50286) | Arabidopsis thaliana | Not specified, but R-enantiomer more active | [10] |

Note: Data for imazapyr on specific broadleaf weeds is limited in the readily available literature. The provided data for related imidazolinones illustrates the typical potency.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by imazapyr triggers a cascade of physiological events that ultimately lead to the death of the susceptible broadleaf weed.

Depletion of Branched-Chain Amino Acids (BCAAs)

The primary and most immediate consequence of ALS inhibition is the cessation of valine, leucine, and isoleucine synthesis. This leads to a rapid depletion of the intracellular pools of these essential amino acids.

Disruption of Protein Synthesis and Cell Growth

Branched-chain amino acids are fundamental building blocks for proteins. Their deficiency severely hampers protein synthesis, which is essential for all cellular functions, including enzyme production, structural integrity, and signaling.[8] The lack of necessary proteins directly inhibits cell division and elongation, leading to a rapid cessation of growth in the meristematic regions of the plant.[6]

Downstream Metabolic and Physiological Effects

The disruption of BCAA synthesis and protein metabolism has several downstream consequences:

-

Inhibition of DNA Synthesis: Cell cycle progression is tightly linked to protein synthesis and the availability of essential metabolites. The halt in cell growth is also associated with an inhibition of DNA synthesis.[6]

-

Accumulation of α-Ketobutyrate: The blockage of the isoleucine synthesis pathway can lead to the accumulation of the substrate α-ketobutyrate, which can have toxic effects on the plant.

-

Visible Injury Symptoms: The physiological stress manifests as visible symptoms in the treated plants. These typically appear within one to two weeks after application and include stunting, chlorosis (yellowing) of new growth, and necrosis (tissue death).[5][11]

Quantitative Analysis of Herbicide Efficacy and Amino Acid Levels

The efficacy of imazapyr on whole plants is often quantified using dose-response assays to determine the GR50 (herbicide concentration causing a 50% reduction in plant growth) or ED50 (effective dose for 50% of the population). Studies on the related imidazolinone herbicide imazethapyr have determined ED50 values for various crops, indicating the range of sensitivity.[12]

Research on the effect of imazapic on Phelipanche aegyptiaca callus growth demonstrated a significant decrease in biomass with an ID50 of 0.06 ± 0.002 µM.[3] Furthermore, this study showed a significant reduction in the free valine content in the callus at imazapic concentrations of 1 µM and 10 µM.[13]

Table 2: Effect of Imazapic on Free Amino Acid Content in Phelipanche aegyptiaca Callus

| Imazapic Concentration (µM) | Valine (nmol/g FW) | Leucine (nmol/g FW) | Isoleucine (nmol/g FW) |

| 0 (Control) | 150 | 80 | 60 |

| 0.5 | 130 | 75 | 55 |

| 1.0 | 100 | 70 | 50 |

| 10.0 | 80 | 60 | 45 |

*Indicates a significant difference from the control. (Data adapted from a study on imazapic, a closely related imidazolinone herbicide)[13]

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the GR50 or ED50 of imazapyr on a target broadleaf weed species.

Methodology:

-

Plant Material and Growth Conditions:

-

Seeds of the target broadleaf weed species are germinated in a suitable substrate (e.g., potting mix, sand).

-

Seedlings are transplanted into individual pots at a uniform growth stage (e.g., 2-4 true leaves).

-

Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.

-

-

Herbicide Application:

-

A stock solution of this compound® (imazapyr) is prepared and serially diluted to create a range of treatment concentrations.

-

A non-ionic surfactant is typically added to the spray solutions to enhance foliar uptake.

-

The herbicide solutions are applied to the plants using a calibrated laboratory sprayer to ensure uniform coverage. A control group is treated with a solution containing only water and surfactant.

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 14-21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

-

The data is expressed as a percentage of the control (untreated) plant biomass.

-

A dose-response curve is generated by plotting the percentage of biomass reduction against the logarithm of the herbicide concentration.

-

Non-linear regression analysis is used to fit a log-logistic model to the data and calculate the GR50 or ED50 value.[14][15]

-

In Vitro ALS Enzyme Activity Assay

This protocol measures the direct inhibitory effect of imazapyr on the activity of the ALS enzyme extracted from a broadleaf weed.

Methodology:

-

Enzyme Extraction:

-

Fresh, young leaf tissue from the target weed is harvested and immediately frozen in liquid nitrogen.

-

The tissue is ground to a fine powder and homogenized in an extraction buffer containing stabilizing agents (e.g., polyvinylpyrrolidone, dithiothreitol) and protease inhibitors.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

-

-

Enzyme Assay:

-

The assay is conducted in a reaction mixture containing the enzyme extract, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, MgCl2, FAD).

-

A range of imazapyr concentrations is added to the reaction mixtures.

-

The reaction is incubated at a specific temperature for a set period.

-

The reaction is stopped by the addition of acid. The product, acetolactate, is decarboxylated to acetoin (B143602).

-

Acetoin is quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol.

-

-

Data Analysis:

-

The enzyme activity is calculated based on the amount of acetoin produced.

-

The percentage of inhibition is determined for each imazapyr concentration relative to a control without the herbicide.

-

The I50 value is calculated by plotting the percentage of inhibition against the logarithm of the imazapyr concentration and fitting the data to a suitable model.

-

Quantification of Free Branched-Chain Amino Acids

This protocol outlines the extraction and quantification of free valine, leucine, and isoleucine from broadleaf weed tissue following imazapyr treatment.

Methodology:

-

Sample Preparation:

-

Leaf tissue from both imazapyr-treated and control plants is harvested at various time points after treatment and immediately frozen in liquid nitrogen.

-

-

Extraction of Free Amino Acids:

-

The frozen tissue is ground to a fine powder.

-

Free amino acids are extracted using a suitable solvent, typically an aqueous alcohol solution (e.g., 80% ethanol) or an acidic solution (e.g., 0.1 M HCl).[16]

-

The extract is centrifuged to remove insoluble material.

-

-

Quantification by LC-MS/MS:

-

The supernatant containing the free amino acids is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Amino acids are separated on a suitable chromatography column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification of each BCAA.

-

Quantification is achieved by comparing the peak areas of the amino acids in the samples to those of known standards.[17]

-

Visualizations

Signaling Pathway of Imazapyr's Mode of Action

Caption: Biochemical pathway of branched-chain amino acid synthesis and its inhibition by imazapyr.

Experimental Workflow for Whole-Plant Dose-Response Bioassay

Caption: Workflow for a whole-plant dose-response bioassay to determine herbicide efficacy.

Logical Relationship from Herbicide Application to Plant Death

Caption: Sequential events from imazapyr application to the ultimate death of the broadleaf weed.

Conclusion

This compound® (imazapyr) herbicide provides effective control of a wide range of broadleaf weeds through a highly specific and potent mode of action. By inhibiting the acetolactate synthase enzyme, imazapyr disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of metabolic and physiological events that culminate in plant death. This in-depth technical guide has provided a detailed overview of this process, supported by available quantitative data and comprehensive experimental protocols. A thorough understanding of this mode of action is crucial for the continued development of effective and sustainable weed management strategies and for the discovery of new herbicidal compounds. Further research to generate more specific quantitative data on a wider range of broadleaf weed species will enhance our ability to optimize the use of imazapyr and manage the evolution of herbicide resistance.

References

- 1. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. Fluctuation in amino acids content in Triticum aestivum L. cultivars as an indicator on the impact of post-emergence herbicides in controlling weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Free Amino Acids in Different Extracts of Orthosiphon stamineus Leaves by High-Performance Liquid Chromatography Combined with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. isws.org.in [isws.org.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Free Amino Acid Quantification from Maize Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Imazapyr

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr (B1671738) is a broad-spectrum systemic herbicide belonging to the imidazolinone chemical class.[1][2] It is widely utilized in the management of a broad range of terrestrial and aquatic vegetation, including annual and perennial grasses, broadleaf weeds, and woody species.[3][4] Its herbicidal activity stems from the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in plants.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of imazapyr.

Chemical Structure and Identification

Imazapyr is a complex organic molecule characterized by a pyridine (B92270) ring linked to an imidazolinone ring. The IUPAC name for imazapyr is 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.[3]

| Identifier | Value |

| IUPAC Name | 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid[3] |

| CAS Number | 81334-34-1[3] |

| Molecular Formula | C₁₃H₁₅N₃O₃[3] |

| Molecular Weight | 261.28 g/mol [3] |

| Canonical SMILES | CC(C)C1(C)C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O |

Physicochemical Properties

The physicochemical properties of imazapyr are crucial for understanding its environmental fate and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Melting Point | 168–172 °C | Technical material[5] |

| Water Solubility | 11.3 g/L | 25 °C (acid form)[5] |

| 650 g/L | (isopropylamine salt)[5] | |

| Vapor Pressure | < 2.7 × 10⁻⁵ Pa | 45 °C[5] |

| pKa | 3.8 | Weak acid[5] |

| Octanol-Water Partition Coefficient (log Kow) | -0.39 | pH 4, 20 °C[5] |

| Density | 1.36 g/cm³ | 20 °C (pure active ingredient)[5] |

Mechanism of Action: Inhibition of Acetolactate Synthase

Imazapyr's herbicidal effect is mediated through the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[5][6] By inhibiting ALS, imazapyr disrupts these vital processes, leading to the cessation of plant growth and eventual death.[3] This enzyme is not present in animals, which contributes to the low direct toxicity of imazapyr to mammals.[4]

References

The Rise of Imidazolinones: A Technical Guide to Their Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolinone herbicides represent a significant class of agrochemicals, renowned for their potent, broad-spectrum weed control and favorable environmental profile. Discovered in the 1970s by American Cyanamid, this family of herbicides revolutionized weed management practices in modern agriculture.[1] Their unique mode of action, targeting a key enzyme in the biosynthesis of essential amino acids in plants, has been a subject of extensive research, leading to the development of highly effective and selective products. This technical guide provides an in-depth overview of the discovery, development, chemical synthesis, mechanism of action, and biological activity of imidazolinone herbicides.

Discovery and Development: A Journey from Random Screening to Crop Tolerance

The journey of imidazolinone herbicides began with the random screening of chemical compounds.[2] A phthalimide (B116566) derivative initially showed modest herbicidal activity, prompting further investigation and chemical modification.[1][2] This led to the synthesis of the first imidazolinone compounds in the 1970s, with the first patent for imazamethabenz-methyl being awarded in 1980.[1] Subsequently, a number of key imidazolinone herbicides were developed and commercialized, including imazaquin, imazapyr, imazapic, imazethapyr, and imazamox.[1][3][4]

A pivotal breakthrough in the application of imidazolinone herbicides was the development of imidazolinone-tolerant crops, marketed under the Clearfield® brand.[5] These crops, developed through conventional breeding techniques such as mutagenesis and selection, possess a modified acetohydroxyacid synthase (AHAS) enzyme that is less sensitive to inhibition by imidazolinone herbicides.[5] This innovation allowed for the post-emergence application of these herbicides, providing selective control of weeds in a variety of important crops like maize, wheat, rice, canola, and sunflower.[5]

Mechanism of Action: Targeting the Branched-Chain Amino Acid Biosynthesis Pathway

The herbicidal activity of imidazolinones stems from their specific inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][4][6] AHAS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][4][6] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting AHAS, imidazolinone herbicides disrupt the production of these vital amino acids, leading to a cessation of cell division and ultimately, plant death.[6] This targeted mode of action is a key reason for the low toxicity of imidazolinone herbicides to mammals, fish, and birds, as animals lack the AHAS enzyme and obtain these amino acids from their diet.

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by imidazolinone herbicides.

Quantitative Data on Herbicide Efficacy

The efficacy of imidazolinone herbicides is typically quantified by their half-maximal inhibitory concentration (IC50) against the AHAS enzyme and their half-maximal effective concentration (EC50) in whole-plant bioassays. These values vary depending on the specific herbicide, the plant species, and the experimental conditions.

| Herbicide | Target Enzyme/Organism | IC50 (µM) | EC50 (g ai/ha) | Reference |

| Imazaquin | Arabidopsis thaliana AHAS | 3.0 | - | [6] |

| Imazapyr | Zea mays (Corn) AHAS | 2-12 (Ki) | - | [7] |

| Imazethapyr | Echinochloa colona | - | 61.41 | |

| Imazamox | Lemna paucicostata | - | 0.003-407 (µM) | [8] |

| Imazapic | Echinochloa colona | - | 6.92 |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Absolute values may vary based on experimental conditions.

Experimental Protocols

General Synthesis of 2-(Imidazolin-2-yl)arylcarboxylic Acids

The core structure of imidazolinone herbicides can be synthesized through a multi-step process. A generalized workflow is presented below.

Detailed Methodology (Example: Synthesis of Imazaquin)

A solution of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid in water containing sodium hydroxide (B78521) is heated. After cooling, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, washed, dried, and recrystallized to yield 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (imazaquin).

In Vitro AHAS Enzyme Inhibition Assay

This assay measures the inhibitory effect of imidazolinone compounds on the activity of the AHAS enzyme extracted from plant tissues.

Detailed Protocol:

-

Enzyme Extraction: Homogenize young plant tissue in an extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

-

Assay Reaction: In a reaction mixture containing buffer, cofactors (thiamine pyrophosphate, FAD, MgCl2), and the substrate (pyruvate), add the enzyme extract and varying concentrations of the imidazolinone herbicide.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Decarboxylation: Stop the reaction by adding acid (e.g., H2SO4). Heat the mixture to decarboxylate the product (acetolactate) to acetoin.

-

Colorimetric Detection: Add creatine (B1669601) and α-naphthol to the mixture. A colored complex will form in the presence of acetoin.

-

Measurement: Measure the absorbance of the colored solution using a spectrophotometer.

-

Data Analysis: Plot the enzyme activity against the herbicide concentration to determine the IC50 value.

Whole-Plant Herbicidal Activity Bioassay

This assay evaluates the herbicidal efficacy of imidazolinone compounds on whole plants under controlled environmental conditions.

Detailed Protocol:

-

Plant Growth: Grow a susceptible weed species from seed in pots containing a suitable growth medium.

-

Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the imidazolinone herbicide at a range of concentrations. Application can be foliar (spraying) or soil-drenching.

-

Incubation: Place the treated plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Assessment: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting, using a rating scale.

-

Biomass Measurement: Harvest the above-ground plant material and measure the fresh and/or dry weight.

-

Data Analysis: Plot the plant response (e.g., percent injury or biomass reduction) against the herbicide dose to calculate the EC50 value.

Conclusion

The discovery and development of imidazolinone herbicides have had a profound impact on weed management in agriculture. Their specific mode of action, targeting the AHAS enzyme, provides excellent herbicidal efficacy with low toxicity to non-target organisms. The development of imidazolinone-tolerant crops has further expanded their utility, offering farmers a powerful tool for selective weed control. Understanding the technical details of their synthesis, mechanism of action, and biological activity, as outlined in this guide, is crucial for the continued development of innovative and sustainable weed management strategies.

References

- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. scielo.br [scielo.br]

- 5. (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Imazapyr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the broad-spectrum herbicide imazapyr (B1671738). The information is compiled from various scientific sources to assist researchers and professionals in understanding its behavior in terrestrial and aquatic ecosystems.

Physicochemical Properties

Imazapyr is a weak acid belonging to the imidazolinone chemical class.[1] Its environmental behavior is significantly influenced by its physicochemical properties, which are summarized in the table below. The herbicide is highly soluble in water and has a low vapor pressure, indicating a low potential for volatilization.[1][2] With a pKa of 3.8, imazapyr primarily exists in its anionic form in most environmental matrices with a pH of 6 or higher.[1]

| Property | Value | References |

| Molecular Formula | C13H15N3O3 | [1] |

| Molecular Weight | 261.28 g/mol | [1][3] |

| Water Solubility | 11,100 - 13,470 mg/L at 25°C | [1][3] |

| Vapor Pressure | <1 x 10⁻⁷ mm Hg at 60°C | [1] |

| Henry's Law Constant | <7 x 10⁻¹⁷ atm·m³/mol at 25°C | [1] |

| pKa | 3.8 | [1] |

| Log Pow (n-octanol/water partition coefficient) | 0.22 at pH 7 and 20°C | [1] |

Environmental Degradation

The primary degradation pathway for imazapyr in the environment is photodegradation, particularly in aquatic systems. Microbial degradation is the main route of dissipation in soil, while hydrolysis is generally not a significant process.

Photodegradation

Photolysis is the most significant degradation process for imazapyr in water.[1][4] The half-life of imazapyr in surface water due to photolysis ranges from approximately 2.5 to 5.3 days.[1][5] In a study, the photodegradation half-life was reported as 3.7, 5.3, and 2.5 days in distilled water, pH 5 buffer, and pH 9 buffer, respectively.[6] On the soil surface, photodegradation also occurs but at a slower rate, with a reported half-life of 149 days on sandy loam.[6] The presence of humic acids in water can reduce the rate of photodegradation.[7][8]

Microbial Degradation

In soil, microbial degradation is the primary mechanism of imazapyr dissipation.[4][9] The half-life of imazapyr in soil can vary widely depending on soil characteristics and environmental conditions, ranging from one to five months.[4][5] Some studies have reported longer half-lives, from 3 months to 2 years, with one laboratory study finding a half-life of 17 months.[6] Persistence is generally greater in soils with low microbial activity.[2]

Hydrolysis

Imazapyr is stable to hydrolysis at environmentally relevant pH values (pH 5-9).[1][10] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[10]

The major metabolites identified from imazapyr degradation are pyridine (B92270) hydroxy-dicarboxylic acid, pyridine dicarboxylic acid, and nicotinic acid.[1]

A summary of imazapyr's half-life in various environmental compartments is presented below.

| Environmental Compartment | Half-Life | Conditions | References |

| Aqueous Photolysis | 2.5 - 5.3 days | Distilled water, pH 5 and 9 buffers | [1][6] |

| Soil Photolysis | 149 days | Sandy loam | [6] |

| Soil (Aerobic) | 1 - 5 months (field) | Varies with soil type and conditions | [4][5][9] |

| Soil (Aerobic) | 37 - 121 days | Argentinean soils | [11] |

| Soil (Aerobic) | Up to 2 years | Laboratory and field studies | [6] |

| Hydrolysis | Stable | pH 7 | [1] |

Mobility and Transport

Imazapyr's high water solubility and its anionic nature at typical environmental pH levels suggest a high potential for mobility in soil.[2] However, its actual mobility can be influenced by soil properties such as pH, organic matter content, and clay content.

Soil Sorption and Leaching

The soil-water distribution coefficient (Kd) for imazapyr has been reported to range from 0.04 to 3.4.[1] The organic carbon-water (B12546825) partitioning coefficient (Koc) has been reported with values such as 8.81 and 142 mL/g, suggesting very high to high mobility.[2][10] Sorption of imazapyr is influenced by soil pH, with increased adsorption at lower pH values.[12][13] Adsorption is also influenced by cation exchange capacity and the presence of iron oxides.[13] Despite its potential for leaching, some studies have shown that imazapyr can be relatively immobile in certain soil types, with residues remaining in the upper soil layers.[6]

| Soil Parameter | Value | References |

| Soil-Water Distribution Coefficient (Kd) | 0.04 - 3.4 | [1] |

| Organic Carbon Partition Coefficient (Koc) | 8.81 - 142 mL/g | [2][10] |

Transport in Water

Due to its high water solubility and weak sorption to sediment, imazapyr can be transported in surface water.[5] Runoff from treated areas can be a source of surface water contamination.[6]

Bioaccumulation

Imazapyr has a low potential for bioaccumulation in aquatic organisms.[1] This is attributed to its high water solubility and low n-octanol-to-water partition coefficient.[1] Laboratory studies with bluegill sunfish, eastern oyster, and grass shrimp have shown bioconcentration factors (BCF) of less than 1.[1] An estimated BCF of 3 also suggests a low potential for bioconcentration.[10]

Experimental Protocols

Detailed experimental protocols for key environmental fate studies are crucial for data interpretation and replication. Below are generalized methodologies for assessing photodegradation, soil sorption, and microbial degradation of imazapyr.

Aqueous Photodegradation Study

A typical aqueous photodegradation study for imazapyr would involve the following steps:

-

Preparation of Solutions: Prepare solutions of imazapyr in sterile, buffered, and distilled water at a known concentration.

-

Incubation: Expose the solutions to a light source that simulates natural sunlight. Control samples should be kept in the dark.

-

Sampling: Collect samples at various time intervals.

-

Analysis: Analyze the concentration of imazapyr in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the rate of degradation and the half-life of imazapyr.

Soil Sorption (Batch Equilibrium) Study

The batch equilibrium method is commonly used to determine the soil sorption coefficient (Kd) of imazapyr:

-

Soil Preparation: Use characterized soil samples, sieved to a uniform size.

-

Equilibration: Add a known mass of soil to a solution of imazapyr with a known initial concentration. Agitate the mixture for a predetermined time to reach equilibrium.

-

Separation: Separate the soil from the solution by centrifugation.

-

Analysis: Measure the concentration of imazapyr remaining in the solution.

-

Calculation: Calculate the amount of imazapyr sorbed to the soil by difference. The Kd is then calculated as the ratio of the concentration of imazapyr in the soil to the concentration in the solution at equilibrium.

Aerobic Soil Metabolism Study

This study assesses the rate of microbial degradation of imazapyr in soil:

-

Soil Treatment: Treat characterized soil samples with a known concentration of radiolabeled imazapyr.

-

Incubation: Incubate the treated soil in the dark under controlled temperature and moisture conditions that are optimal for microbial activity. Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract imazapyr and its degradation products from the soil samples. Analyze the extracts to determine the concentration of the parent compound and metabolites over time.

-

Data Analysis: Determine the rate of degradation and the half-life of imazapyr in the soil.

Visualizations

The following diagrams illustrate key aspects of imazapyr's environmental fate and the methodologies used to study them.

Figure 1: Degradation pathways of imazapyr in the environment.

Figure 2: Experimental workflow for a soil sorption study.

Figure 3: Environmental fate and transport of imazapyr.

References

- 1. mass.gov [mass.gov]

- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 3. Imazapyr - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 6. mass.gov [mass.gov]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Persistence and sorption of imazapyr in three Argentinean soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sorption and Mobility of Sulfometuron and Imazapyr in Five Alabama Soils | Weed Science | Cambridge Core [cambridge.org]

- 13. pubs.acs.org [pubs.acs.org]

Soil half-life and degradation of Arsenal herbicide.

An In-depth Technical Guide to the Soil Half-life and Degradation of Arsenal® Herbicide

The following technical guide provides a comprehensive overview of the soil persistence, degradation pathways, and environmental fate of this compound® herbicide, with a focus on its active ingredient, imazapyr (B1671738). This document is intended for researchers, scientists, and environmental professionals.

Introduction to this compound® (Imazapyr)

This compound® is a broad-spectrum, non-selective herbicide used for the control of a wide range of terrestrial and aquatic vegetation, including annual and perennial grasses, broadleaf weeds, and woody species.[1][2][3] Its active ingredient, imazapyr, belongs to the imidazolinone family of herbicides.[3][4] The mode of action for imazapyr is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is not present in animals, contributing to imazapyr's low toxicity to mammals.[4][5][6]

Soil Half-Life and Persistence

The persistence of imazapyr in soil, quantified by its half-life (t½), is highly variable and influenced by a multitude of environmental and soil-specific factors.[7][8] Reported soil half-life values range from as short as 10 days to over a year under certain conditions.[4][9][10] Generally, weed control activity can persist for up to two years when the herbicide is applied at high rates.[7]

Quantitative Data on Soil Half-Life

The following table summarizes the reported soil half-life of imazapyr under various conditions.

| Half-Life (Days) | Soil Type / Conditions | Key Influencing Factors | Reference(s) |

| 10 | Typical Soils | Microbial activity, sunlight | [9] |

| 25 - 142 | General | Moisture content, microbial activity, pH | [7] |

| 29 - 44 | Four typical soils (non-sterilized) | Microbial degradation | [11] |

| 81 - 134 | Four typical soils (sterilized) | Chemical degradation | [11] |

| 30 - 45 | Four sampling sites in Zhejiang, China (non-sterilized) | Microbial degradation | [12] |

| 81 - 133 | Four sampling sites in Zhejiang, China (sterilized by autoclaving) | Chemical degradation | [12] |

| 30 - 150 (1-5 months) | General Field Conditions | Soil characteristics, environmental conditions | [5][13] |

| 37 | Anguil soil (Argentina) | High pH, low clay content | [14] |

| 75 | Tandil soil (Argentina) | Intermediate pH and clay content | [14] |

| 121 | Cerro Azul soil (Argentina) | Low pH, high clay content | [14] |

| 22 - 30 | Clay loam (Malaysia, greenhouse) | Warm temperature, high organic matter | [8] |

| 40 | Clay soil (Londrina, Brazil) | Lower pH, greater clay content | [15] |

| 33 | Sandy-loam soil (Palmeira, Brazil) | Higher pH, lower clay content | [15] |

| >365 | Sandy soils (below 18 inches) | Limited microbial activity and sunlight | [10] |

Degradation Mechanisms

The primary mechanisms for imazapyr dissipation in the environment are microbial degradation in the soil and photolysis (photodegradation) in water and on the soil surface.[5][10][13]

-

Microbial Degradation : This is the principal pathway for imazapyr breakdown within the soil matrix.[13][16] Studies comparing sterilized and non-sterilized soils have demonstrated that degradation rates are significantly faster in the presence of indigenous soil microorganisms, with biodegradation accounting for 62% to 78% of imazapyr dissipation.[12] The degradation rate constants in non-sterilized soils were found to be 2.3 to 4.4 times higher than in sterilized soils.[11][12] Several bacterial strains capable of degrading imazapyr have been isolated, including Pseudomonas fluorescens and Bacillus cereus.[12]

-

Photodegradation : Photolysis, or breakdown by sunlight, is a significant degradation route on the soil surface and especially in aqueous solutions.[10][13] The half-life of imazapyr in water due to photolysis can be as short as 2 to 5 days.[5][13] However, this process is limited to the soil surface where UV light can penetrate.[13]

Factors Influencing Degradation Rate

Several soil and environmental factors significantly affect the persistence and degradation rate of imazapyr:

-

Soil pH : A lower soil pH (more acidic) increases the adsorption of imazapyr to soil particles, which can reduce its availability to microorganisms and thus slow down degradation, leading to increased persistence.[14][16]

-

Soil Composition : Soils with higher clay and organic matter content tend to bind imazapyr more strongly, which can decrease its bioavailability for microbial breakdown and increase its persistence.[7][14][16]

-

Microbial Activity : The types and abundance of soil microorganisms are paramount for degradation.[16] Conditions that favor microbial growth, such as adequate moisture and warm temperatures, enhance the breakdown of imazapyr.[7][8]

-

Temperature and Moisture : Higher temperatures and optimal soil moisture levels generally increase the rate of microbial degradation.[8][17] Conversely, dry and cold conditions lead to greater persistence.[18]

Degradation Pathway

The microbial degradation of imazapyr involves several metabolic steps. A proposed principal pathway includes the incorporation of imazapyr into NH4+, leading to the formation of a stable isopropylammonium salt, followed by processes such as decarboxylation, demethylation, loss of the isopropyl group, and cleavage and rearrangement of the imidazolinone ring.[11]

Caption: Proposed microbial degradation pathway of Imazapyr in soil.

Experimental Protocols

Detailed methodologies are crucial for studying the soil half-life of herbicides. Below is a generalized protocol synthesized from common practices cited in the literature for determining imazapyr persistence in soil.

Protocol: Soil Half-Life Determination via Laboratory Incubation

-

Soil Collection and Preparation :

-

Collect soil samples from the desired location, typically from the top 0-15 cm layer.

-

Air-dry the soil samples and sieve them (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

-

Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

-

Sterilization (for comparative studies) :

-

To distinguish between microbial and chemical degradation, prepare a sterilized soil set.

-

Autoclave a subset of the soil samples (e.g., at 121°C for 60 minutes) on three consecutive days to eliminate microbial activity.[12]

-

-

Herbicide Application :

-

Prepare a stock solution of imazapyr in a suitable solvent (e.g., methanol).[19]

-

Fortify the soil samples (both sterile and non-sterile) with the imazapyr solution to achieve the desired concentration. Ensure the solvent is evaporated completely before incubation.

-

-

Incubation :

-

Place the treated soil samples in incubation chambers under controlled conditions.

-

Maintain a constant temperature (e.g., 25°C) and soil moisture (e.g., 70% of field capacity).[18]

-

Incubate the samples in the dark to prevent photodegradation.

-

-

Sampling and Extraction :

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 15, 30, 60, 90, 120 days).

-

Extract imazapyr residues from the soil samples. A common method involves ultrasonic-assisted extraction with a solvent mixture like methanol-phosphoric acid aqueous solution (pH 2.0).[20]

-

The extraction process may involve shaking, sonication, and centrifugation to separate the soil particles from the solvent containing the herbicide.[19][21]

-

-

Analysis :

-

Quantify the concentration of imazapyr in the extracts using analytical instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for their sensitivity and selectivity.[8][19][20]

-

An Agilent Zorbax SB-C18 column is often used for chromatographic separation.[22]

-

-

Data Analysis :

Caption: Experimental workflow for a soil half-life determination study.

Logical Relationships of Influencing Factors

The persistence of imazapyr is not governed by a single factor but by the interplay of various soil properties and environmental conditions. The diagram below illustrates these relationships.

Caption: Logical relationships affecting Imazapyr soil persistence.

References

- 1. bettervm.basf.us [bettervm.basf.us]

- 2. This compound® Herbicide | BASF Vegetation Management Products [bettervm.basf.us]

- 3. herbiguide.com.au [herbiguide.com.au]

- 4. assets.nationbuilder.com [assets.nationbuilder.com]

- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 6. bettervm.basf.us [bettervm.basf.us]

- 7. cal-ipc.org [cal-ipc.org]

- 8. iicbe.org [iicbe.org]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. hjkxyj.org.cn [hjkxyj.org.cn]

- 12. Biodegradation of imazapyr in typical soils in Zhejiang Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Persistence and sorption of imazapyr in three Argentinean soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. extension.psu.edu [extension.psu.edu]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. aloki.hu [aloki.hu]

- 20. A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iicbe.org [iicbe.org]

- 23. researchgate.net [researchgate.net]

The Toxicity of Imazapyr to Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr (B1671738) is a broad-spectrum systemic herbicide used to control a wide range of terrestrial and aquatic vegetation. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] While this mechanism provides selectivity towards plants, concerns regarding its potential toxicity to non-target organisms (NTOs) are of significant interest in environmental risk assessment. This technical guide provides a comprehensive overview of the toxicity of imazapyr to various non-target organisms, including quantitative toxicity data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Toxicity Data

The toxicity of imazapyr to non-target organisms is summarized in the following tables, presenting key toxicity endpoints such as the median lethal concentration (LC50), median lethal dose (LD50), effective concentration (EC50), no observed adverse effect concentration (NOAEC), and lowest observed adverse effect concentration (LOAEC).

Table 1: Toxicity of Imazapyr to Aquatic Non-Target Organisms

| Species | Endpoint | Value (mg/L) | Reference |

| Fish | |||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >100 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >100 | [2] |

| Channel Catfish (Ictalurus punctatus) | 96-hr LC50 | >100 | [2] |

| Freshwater Fish (Chronic) | NOAEC (larval survival) | 43.1 | |

| Freshwater Fish (Chronic) | LOAEC (larval survival) | 92.4 | |

| Invertebrates | |||

| Water Flea (Daphnia magna) | 48-hr EC50 | >100 | [2] |

| Algae | |||

| Green Algae (Selenastrum capricornutum) | 72-hr EC50 (growth inhibition) | 50 | |

| Aquatic Plants | |||

| Duckweed (Lemna gibba) | 14-day EC50 | 0.024 (acid) | |

| Duckweed (Lemna gibba) | 14-day EC50 | 0.018 (isopropylamine salt) | |

| Duckweed (Lemna gibba) | 14-day NOAEC | 0.011 (isopropylamine salt) |

Table 2: Toxicity of Imazapyr to Terrestrial Non-Target Organisms

| Species | Endpoint | Value | Reference |

| Mammals | |||

| Rat (oral) | LD50 | >5,000 mg/kg | |

| Rat (dermal) | LD50 | >2,000 mg/kg | |

| Rabbit (dermal) | LD50 | >2,000 mg/kg | |

| Birds | |||

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2,150 mg/kg | |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2,150 mg/kg | |

| Bobwhite Quail | Dietary LC50 | >5,000 ppm | |

| Mallard Duck | Dietary LC50 | >5,000 ppm | |

| Insects | |||

| Honey Bee (Apis mellifera) | Contact LD50 | >100 µ g/bee | |

| Earthworms | |||

| Eisenia fetida | 14-day LC50 | >1,000 mg/kg soil | |

| Plants | |||

| Non-target terrestrial plants | - | High risk of adverse effects from spray drift and runoff |

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized studies following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data quality and comparability across different studies and laboratories.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[3][4][5][6][7]

-

Test Organisms: Typically, Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are used.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[3][4]

-

Endpoints: The primary endpoint is the 96-hour LC50. Observations on behavior and morphology are also recorded.

-

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[8][9][10][11][12]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[13][14][15][16]

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. Algal growth is measured by cell counts or other biomass surrogates.[15][16]

-

Endpoints: The EC50 for growth rate inhibition and yield reduction.

-

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This guideline describes a test to determine the acute oral toxicity of a substance to birds.[17][18][19][20][21]

-

Acute Oral Toxicity – Fixed Dose Procedure (OECD 420): This method is used to assess the acute oral toxicity in mammals.[22][23][24][25][26]

-

Test Organisms: Typically rats or mice.

-

Procedure: A fixed dose of the substance is administered to a small number of animals. The presence or absence of toxicity at one of a series of fixed dose levels determines the outcome. This method aims to identify a dose that produces clear signs of toxicity without causing mortality.[25]

-

Endpoint: A dose range that causes toxicity, rather than a precise LD50.

-

-

Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance following a single dermal application.[27][28][29][30][31]

-

Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of substances to earthworms.[32][33][34][35][36]

-

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208): This test assesses the effects of soil-incorporated substances on seedling emergence and early growth.[37][38][39][40][41]

Signaling Pathways and Mechanisms of Toxicity

Primary Mechanism of Action in Plants

The primary mode of action of imazapyr in plants is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The disruption of this pathway leads to a cessation of protein synthesis and ultimately plant death.

Caption: Imazapyr's mechanism of action in plants.

Toxicity to Non-Target Animals

The AHAS enzyme is not present in animals, which explains the generally low acute toxicity of imazapyr to this group.[1] However, some studies have indicated potential for sublethal effects, particularly endocrine disruption.

-

Endocrine Disruption in Amphibians: Research has suggested that imazapyr formulations can act as endocrine disruptors in amphibians. For instance, exposure to an imazapyr-containing formulation was shown to delay metamorphosis and alter thyroid gland histology in Xenopus laevis tadpoles.[42] This suggests a potential interaction with the hypothalamic-pituitary-thyroid (HPT) axis, a critical signaling pathway for development in amphibians.

Caption: Potential endocrine disruption by imazapyr in amphibians.

-

Genotoxicity: While imazapyr is generally not considered genotoxic, some studies on the related herbicide imazethapyr (B50286) have shown evidence of genotoxic effects in non-target plants, including chromosomal aberrations and micronucleus formation.[43][44] Further research is needed to fully understand the genotoxic potential of imazapyr in various non-target organisms.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical like imazapyr to a non-target organism, based on OECD guidelines.

Caption: Generalized experimental workflow for toxicity testing.

Conclusion

Imazapyr exhibits a high degree of selectivity, with low acute toxicity to most non-target animal species. This is primarily due to its specific mode of action targeting an enzyme absent in the animal kingdom. However, its high toxicity to non-target plants, including aquatic macrophytes, is a significant environmental concern. Furthermore, emerging research on potential sublethal effects, such as endocrine disruption in amphibians, highlights the need for continued investigation into the broader ecotoxicological profile of imazapyr. The standardized experimental protocols outlined by the OECD are crucial for generating reliable and comparable data for comprehensive environmental risk assessments. Future research should focus on elucidating the specific signaling pathways affected by imazapyr in non-target animals to better understand its potential for chronic and sublethal toxicity.

References

- 1. apps.who.int [apps.who.int]

- 2. Imazapyr herbicide efficacy on floating macrophyte control and ecotoxicology for non-target organisms - Advances in Weed Science [awsjournal.org]

- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 4. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 5. eurofins.com.au [eurofins.com.au]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. fera.co.uk [fera.co.uk]

- 11. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 12. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 13. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. oecd.org [oecd.org]

- 15. fera.co.uk [fera.co.uk]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 24. slideshare.net [slideshare.net]

- 25. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 26. scribd.com [scribd.com]

- 27. oecd.org [oecd.org]

- 28. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 29. nucro-technics.com [nucro-technics.com]

- 30. scribd.com [scribd.com]

- 31. oecd.org [oecd.org]

- 32. catalog.labcorp.com [catalog.labcorp.com]

- 33. biotecnologiebt.it [biotecnologiebt.it]

- 34. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 35. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 36. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 37. biotecnologiebt.it [biotecnologiebt.it]

- 38. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]

- 39. oecd.org [oecd.org]

- 40. catalog.labcorp.com [catalog.labcorp.com]

- 41. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 42. Exposure impacts of Imazapyr formulation on larval development and thyroid histology of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

The Low Bioaccumulation Potential of Imazapyr in Aquatic Ecosystems: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Imazapyr (B1671738), a broad-spectrum imidazolinone herbicide, is widely used for controlling terrestrial and aquatic vegetation. Its potential to bioaccumulate in aquatic ecosystems is a key consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the bioaccumulation potential of imazapyr, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. The evidence strongly indicates a low bioaccumulation potential for imazapyr in aquatic organisms, primarily due to its high water solubility and rapid elimination.

Bioaccumulation and Bioconcentration Potential

Imazapyr exhibits a very low potential for bioaccumulation and bioconcentration in aquatic organisms. This is consistently supported by a Bioconcentration Factor (BCF) of less than 1, as observed in studies with various aquatic species. The low lipid solubility and high water solubility of imazapyr contribute to its minimal uptake and rapid depuration from tissues.

Quantitative Bioaccumulation Data

The following table summarizes the available quantitative data on the bioconcentration of imazapyr in several aquatic species.

| Species | Common Name | Tissue | BCF | Exposure Concentration (mg/L) | Study Duration | Reference |

| Lepomis macrochirus | Bluegill Sunfish | Whole Body | < 1 | Not Specified | Not Specified | |

| Crassostrea virginica | Eastern Oyster | Whole Body | < 1 | Not Specified | Not Specified | |

| Palaemonetes sp. | Grass Shrimp | Whole Body | < 1 | Not Specified | Not Specified | |

| Procambarus sp. | Crayfish | Whole Body | < 1 | Not Specified | Not Specified | US EPA (2005) |

Note: While specific BCF values are consistently reported as <1, detailed study reports with precise exposure concentrations and durations are not always publicly available in the summarized literature.

Ecotoxicity in Aquatic Organisms

Imazapyr demonstrates a selective toxicity profile, being highly toxic to aquatic plants while exhibiting low toxicity to fish and aquatic invertebrates. This is attributed to its specific mode of action, which targets an enzyme pathway present in plants but not in animals.

Quantitative Toxicity Data

The tables below present a summary of acute and chronic toxicity data for imazapyr across a range of aquatic organisms.

Table 2.1: Acute Toxicity of Imazapyr to Aquatic Organisms